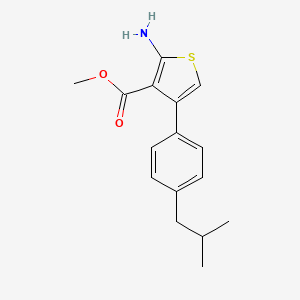

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a carboxylate ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate typically involves the reaction of 2-aminothiophene-3-carboxylate with 4-isobutylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted thiophene derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate has been identified as a potent inhibitor of the CHK1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. Inhibition of CHK1 can prevent cell cycle arrest at the G2/M checkpoint, making this compound valuable in cancer treatment strategies. Research indicates its potential efficacy against various cancers, including solid tumors and leukemias .

Therapeutic Mechanisms

The compound's mechanism involves inducing apoptosis in cancer cells by disrupting their proliferation pathways. It has shown promise in treating conditions associated with excessive cell growth, such as psoriasis and rheumatoid arthritis .

Pharmacological Studies

Case Study: In Vivo Efficacy

In a study examining the effects of this compound on tumor models, researchers found that administration of the compound led to significant tumor regression in xenograft models. The study highlighted the compound's ability to enhance the effectiveness of existing chemotherapeutic agents, suggesting a synergistic effect .

Potential for Broader Therapeutic Use

Beyond oncology, the compound is being explored for its anti-inflammatory properties, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions . Its versatility suggests that further research may uncover additional applications in pharmacology.

Mécanisme D'action

The mechanism of action of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate include other thiophene derivatives such as:

- Methyl 2-aminothiophene-3-carboxylate

- 4-isobutylphenylthiophene

- Thiophene-3-carboxylate derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS Number: 350990-40-8) is a thiophene derivative that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C16H19NO2S

- Molecular Weight : 289.39 g/mol

- Structure : The compound features an amino group and a carboxylate ester group, contributing to its reactivity and interaction with biological systems.

This compound exhibits several mechanisms of action:

- Cyclooxygenase Inhibition : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process by catalyzing the formation of prostaglandins. This inhibition results in reduced inflammation and pain relief.

- Interaction with Voltage-Gated Sodium Channels : The compound affects neuronal signaling by modulating voltage-gated sodium channels, potentially providing analgesic effects similar to those of traditional analgesics.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anti-inflammatory Effects

In laboratory studies, this compound has demonstrated significant anti-inflammatory effects:

- Dosage Studies : At low doses, the compound effectively reduces inflammation without adverse effects. However, higher doses may lead to gastrointestinal disturbances and hepatotoxicity.

| Dosage (mg/kg) | Anti-inflammatory Effect | Adverse Effects |

|---|---|---|

| 1 | Significant | None |

| 10 | Moderate | Mild nausea |

| 50 | Reduced efficacy | Severe nausea |

Analgesic Properties

In animal models, the compound has shown promising analgesic activity:

- Pain Models : It was tested in various pain models (e.g., formalin test, hot plate test), where it significantly reduced pain responses compared to control groups.

Case Studies

- Case Study on Inflammation : A study involving rats with induced paw edema showed that treatment with this compound resulted in a reduction of paw swelling by approximately 50% compared to untreated controls after one week of administration.

- Analgesic Efficacy in Chronic Pain Models : In a chronic pain model using mice, the compound reduced mechanical allodynia significantly over a two-week period, suggesting long-term analgesic potential without tolerance development.

Research Applications

This compound is being investigated for various applications:

- Drug Development : Its unique properties make it a candidate for developing new anti-inflammatory and analgesic medications.

- Biological Studies : Researchers are exploring its potential as a tool for studying inflammatory pathways and neuronal signaling due to its specific interactions with biological targets .

Propriétés

IUPAC Name |

methyl 2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRZGFHZVRWDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373376 |

Source

|

| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-40-8 |

Source

|

| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.